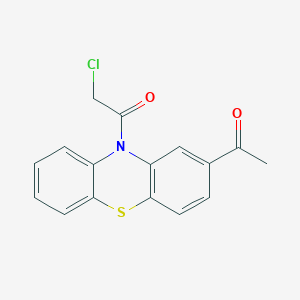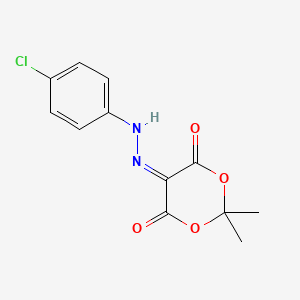![molecular formula C18H24IN3O5 B14423302 N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline CAS No. 86938-24-1](/img/structure/B14423302.png)
N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline is a complex organic compound that features a carboxylic acid group, an iodinated aniline moiety, and a proline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline typically involves multiple steps, starting with the iodination of aniline to form 4-iodoaniline. This is followed by the coupling of 4-iodoaniline with a carboxylic acid derivative to form the intermediate compound. The final step involves the coupling of this intermediate with L-alanyl-L-proline under specific reaction conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and high-throughput purification techniques such as HPLC (High-Performance Liquid Chromatography).
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The iodinated aniline moiety can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the iodine atom.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific proteins or enzymes.
Industry: Used in the development of novel materials and as a precursor in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated aniline moiety can facilitate binding to hydrophobic pockets, while the peptide backbone can interact with amino acid residues through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[1-Carboxy-3-(4-aminophenyl)propyl]-L-alanyl-L-proline: Similar structure but lacks the iodine atom.
N-[1-Carboxy-3-(4-bromoanilino)propyl]-L-alanyl-L-proline: Similar structure with bromine instead of iodine.
N-[1-Carboxy-3-(4-chloroanilino)propyl]-L-alanyl-L-proline: Similar structure with chlorine instead of iodine.
Uniqueness
The presence of the iodine atom in N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline makes it unique compared to its analogs. The iodine atom can enhance the compound’s binding affinity to certain targets due to its larger size and ability to participate in halogen bonding. This can result in improved biological activity and specificity.
Eigenschaften
CAS-Nummer |
86938-24-1 |
|---|---|
Molekularformel |
C18H24IN3O5 |
Molekulargewicht |
489.3 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[1-carboxy-3-(4-iodoanilino)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24IN3O5/c1-11(16(23)22-10-2-3-15(22)18(26)27)21-14(17(24)25)8-9-20-13-6-4-12(19)5-7-13/h4-7,11,14-15,20-21H,2-3,8-10H2,1H3,(H,24,25)(H,26,27)/t11-,14?,15-/m0/s1 |
InChI-Schlüssel |
OUXDOHAPLGPGFU-NGKXAEKTSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(CCNC2=CC=C(C=C2)I)C(=O)O |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCNC2=CC=C(C=C2)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


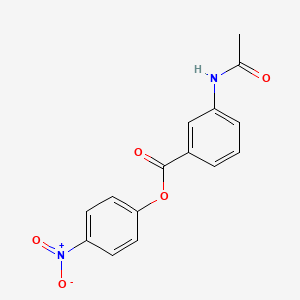
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)

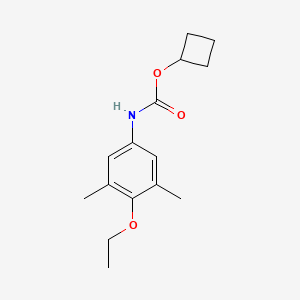
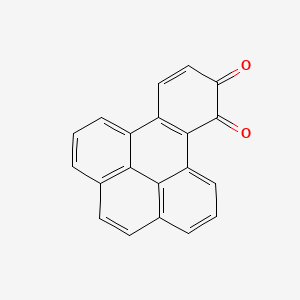
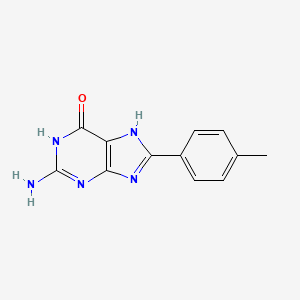
![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)
![1h-Benzo[de]thiazolo[4,5-g]quinoline](/img/structure/B14423270.png)

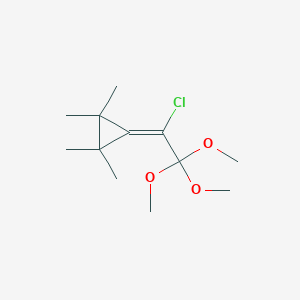
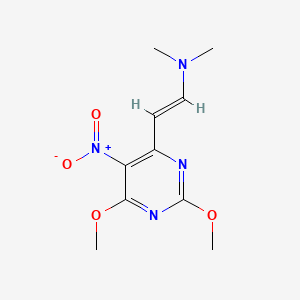
![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)
